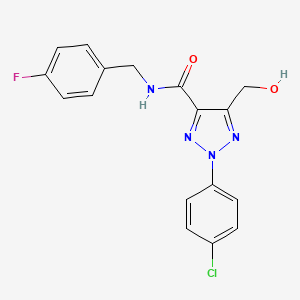![molecular formula C21H21FN4 B11383860 2-(4-fluorophenyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11383860.png)
2-(4-fluorophenyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole: is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the condensation of appropriate precursors. specific synthetic methods may vary.
Reaction Conditions: The exact reaction conditions depend on the chosen synthetic route. Researchers typically employ organic solvents, catalysts, and specific temperatures to achieve efficient yields.
Industrial Production: While industrial-scale production methods are proprietary, laboratories often adapt similar principles for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions alter the compound’s structure.
Substitution: Substituting functional groups can lead to derivatives.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions. For example, substitution may yield halogenated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules. It serves as a valuable model system.
Biology: In biology, it may act as a probe for receptor binding studies or cellular imaging. Its unique structure makes it useful for investigating biological processes.
Medicine: Potential applications include drug development. Researchers explore its pharmacological properties, aiming for therapeutic benefits.
Industry: The compound’s stability and reactivity make it relevant for materials science, catalysis, and other industrial applications.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular pathways.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare it to related heterocyclic structures. Its distinct features set it apart.
Properties
Molecular Formula |
C21H21FN4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C21H21FN4/c22-17-9-7-16(8-10-17)18-15-26-20-6-2-1-5-19(20)25(21(26)23-18)14-13-24-11-3-4-12-24/h1-2,5-10,15H,3-4,11-14H2 |
InChI Key |
FTKDSLCZAWWEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11383780.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383787.png)

![5,7-Dimethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11383795.png)

![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383802.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B11383809.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide](/img/structure/B11383837.png)
![7,8-dimethyl-4-oxo-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11383851.png)
![8-[(diethylamino)methyl]-1-hexyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11383853.png)
![3-(4-fluorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11383867.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11383869.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B11383877.png)
